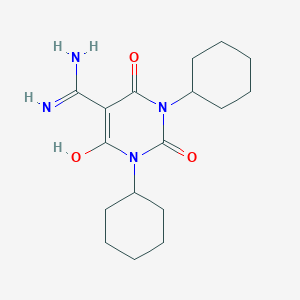
1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Übersicht
Beschreibung
1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dicyclohexyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary targets of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide are the Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase enzymes (PHDs: PHD1, PHD2, and PHD3) . These enzymes play a crucial role in the regulation of the body’s response to hypoxia (low oxygen levels), particularly in the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .
Mode of Action
This compound acts as a potent inhibitor of the HIF-PHD enzymes . By inhibiting these enzymes, it stabilizes the HIF proteins, preventing their degradation . This leads to an increase in the levels of HIF, which in turn results in the modulation of HIF-controlled gene products, including EPO . This biological activity simulates components of the natural response to hypoxia .
Biochemical Pathways
The inhibition of PHDs results in the stabilization of HIF, which recognizes hypoxia response elements in many diverse genes . The HIF family includes three hypoxia responsive proteins: HIF1a, HIF2a, and HIF3a . These proteins form a heterodimer with HIFb, resulting in a transcriptionally active DNA-binding complex . This complex regulates a large diversity of genes, many of which exhibit cell type and/or environment specificity in gene regulation .
Pharmacokinetics
The systemic exposures (area under the plasma concentration–time curve) to this compound at high doses in animal studies exceed predicted maximal human clinical exposure by ≥143-fold .
Result of Action
The primary result of the action of this compound is the stimulation of erythropoiesis (red blood cell production) through the increased production of EPO . This leads to an increase in the haemoglobin concentration and red cell mass . In animal studies, this exaggerated pharmacology resulted in significantly increased red cell mass and subsequent multiorgan congestion and secondary non-neoplastic effects .
Action Environment
The action of this compound is influenced by the oxygen levels in the body, as its targets, the HIF-PHD enzymes, are involved in the body’s response to hypoxia . .
Biochemische Analyse
Biochemical Properties
This compound is a low nanomolar inhibitor of prolyl hydroxylases (PHDs) 1-3 . It stabilizes hypoxia-inducible factor (HIF) α in cell lines, leading to the production of increased levels of erythropoietin (EPO) .
Cellular Effects
1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has shown to have significant effects on various types of cells. In normal mice, a single dose of this compound induced significant increases in circulating plasma EPO .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PHDs, which tag HIF α for proteasomal degradation . This leads to the stabilization of HIF α and the subsequent production of increased levels of EPO .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It significantly increased reticulocytes and red cell mass parameters in preclinical species after once-daily oral administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and amide groups makes it susceptible to these transformations.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of advanced materials and as a catalyst in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Daprodustat: A hypoxia-inducible factor-prolyl hydroxylase inhibitor used in the treatment of anemia.
Other Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents and functional groups.
Uniqueness: 1,3-Dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1,3-dicyclohexyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c18-14(19)13-15(22)20(11-7-3-1-4-8-11)17(24)21(16(13)23)12-9-5-2-6-10-12/h11-12,22H,1-10H2,(H3,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFKHQKALBEEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153366 | |
| Record name | 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201928-46-3 | |
| Record name | 1,3-Dicyclohexyl-5-(diaminomethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


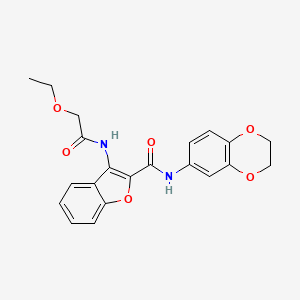
![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)
![4-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2889607.png)

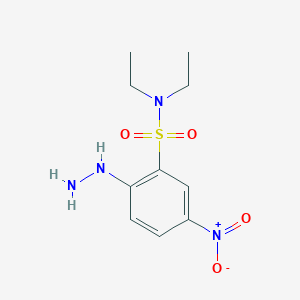
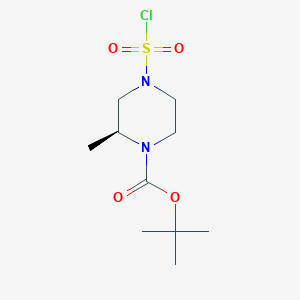
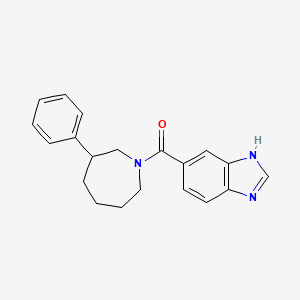
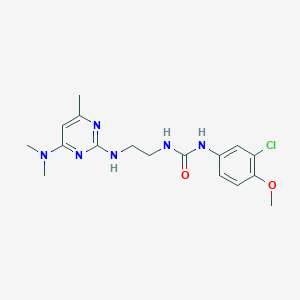
![N-(2-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2889621.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2889623.png)
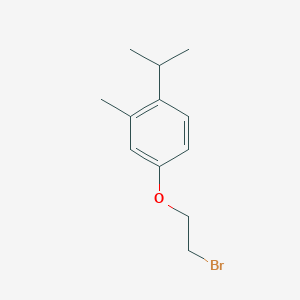
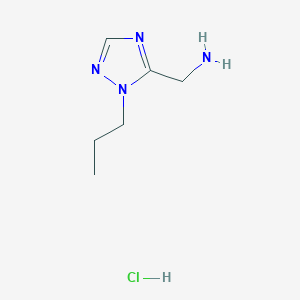
![Methyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2889627.png)
